![molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5](/img/structure/B2713445.png)
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique structural properties, which make it a valuable subject of study in both organic and inorganic chemistry.
Vorbereitungsmethoden
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde in the presence of a suitable catalyst. The typical synthetic route is as follows:
- Dissolve 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
- Heat the reaction mixture under reflux for 4-6 hours.
- Allow the reaction mixture to cool to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry under vacuum to obtain 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide as a yellow solid.
Analyse Chemischer Reaktionen
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Materials Science: It has been investigated as a precursor for the synthesis of novel polymers and materials with desirable properties such as high thermal stability and mechanical strength.
Medicine: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through targeting specific molecular pathways.
Optoelectronics: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices, such as optical switches and modulators.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death. The compound has been shown to target multiple pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
(E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Known for its crystal structure and intermolecular interactions, this compound has applications in materials science.
(E)-4-bromo-N’-(2,3-dichlorobenzylidene)benzohydrazide: This compound has been investigated for its hydrogen bonding and molecular orbital properties.
The uniqueness of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide lies in its specific structural configuration and the resulting properties, which make it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
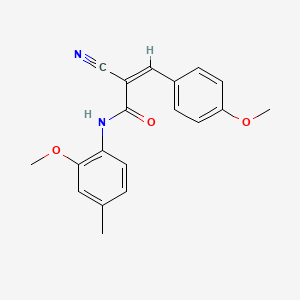
![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)

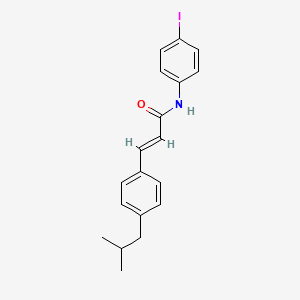
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)
![2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol](/img/structure/B2713372.png)
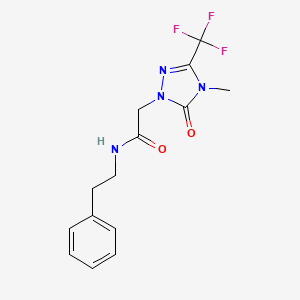
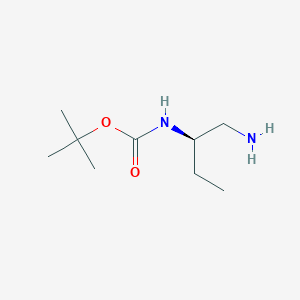
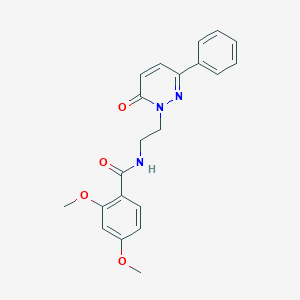
![3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2713378.png)
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)
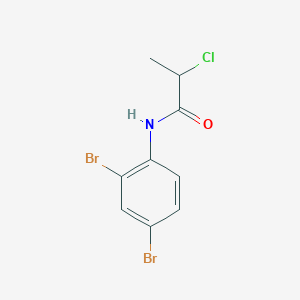
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
